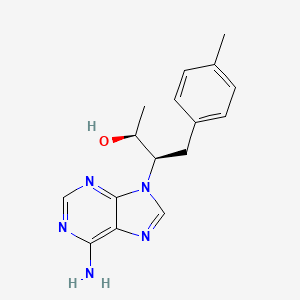
3-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a hydroxy group and a benzooxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol typically involves the following steps:
Formation of Benzooxazole Ring: The benzooxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of the hydroxy group on the benzene ring can be achieved through electrophilic aromatic substitution reactions using reagents like phenol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: Reduction reactions can convert the benzooxazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzooxazole derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
3-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors and pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol involves its interaction with molecular targets such as estrogen receptors. It acts as an inhibitor, modulating the activity of these receptors and influencing various signaling pathways, including the estrogen signaling pathway and prolactin signaling pathway .
Comparison with Similar Compounds
Similar Compounds
4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,3-diol: Similar structure but different substitution pattern on the benzene ring.
Genistein: A naturally occurring isoflavone with similar biological activity.
ERB-041: A selective estrogen receptor beta agonist with comparable therapeutic potential.
Uniqueness
3-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively interact with estrogen receptors makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H9NO4 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
3-(6-hydroxy-1,3-benzoxazol-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H9NO4/c15-7-4-5-9-11(6-7)18-13(14-9)8-2-1-3-10(16)12(8)17/h1-6,15-17H |
InChI Key |
MRXLNZKXLFWEGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C2=NC3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)










